Lipophilicity and Bioavailability Potential: XLogP3 Differential vs. Non-Fluorinated Naphthylacetic Acids
The introduction of a fluorine atom at the 4-position of the naphthalene ring increases lipophilicity relative to the non-fluorinated analog. 2-(4-Fluoronaphthalen-1-yl)acetic acid exhibits a computed XLogP3 value of 2.7 [1]. In contrast, the parent compound 1-naphthylacetic acid (NAA) has an experimentally determined log Kow of 2.6 [2]. This ΔlogP of +0.1 indicates marginally enhanced membrane permeability potential, a property often leveraged in medicinal chemistry to improve oral bioavailability and blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | 1-Naphthylacetic acid (NAA), log Kow = 2.6 |
| Quantified Difference | ΔlogP = +0.1 |
| Conditions | Computed XLogP3 value vs. experimentally determined octanol/water partitioning coefficient |
Why This Matters
Even a modest increase in logP can translate to a measurable difference in membrane permeability, which is a critical parameter when selecting a scaffold for central nervous system or intracellular targets.
- [1] Kuujia. Cas no 3833-03-2 (2-(4-Fluoronaphthalen-1-yl)acetic acid) - Computed Properties. XLogP3: 2.7. View Source
- [2] USDA ARS Pesticide Properties Database. 1-Naphthylacetic Acid (NAA). Octanol/water partitioning (log Kow): 2.6. View Source
